molecular formula C14H16FN3OS B7454785 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B7454785
M. Wt: 293.36 g/mol
InChI Key: GXZSRPFHMMQEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases such as cancer and viral infections. This compound has been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of viral proteases, which are essential for the replication of viruses such as HIV and hepatitis C.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C, and reduce the expression of viral proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic benefits, its ability to inhibit various enzymes and pathways, and its anti-inflammatory and anti-viral properties. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.

Future Directions

There are several future directions for research related to 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its effects on various enzymes and pathways.
2. Studies on the potential use of this compound in the treatment of other diseases such as autoimmune disorders and neurological disorders.
3. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic benefits.
4. Development of new synthesis methods for this compound to reduce its cost and increase its yield.
5. Studies on the potential toxicity of this compound and its effects on the environment.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies on this compound may lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

The synthesis of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with 3-fluoro-4-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of diseases such as cancer, HIV, and hepatitis C.

Properties

IUPAC Name

2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-8-5-6-10(7-11(8)15)17-14-16-9(2)12(20-14)13(19)18(3)4/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZSRPFHMMQEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)N(C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.